![molecular formula C13H16N2O2 B1531735 1-[4-(3-Aminopyrrolidine-1-carbonyl)phenyl]ethan-1-one CAS No. 1556700-15-2](/img/structure/B1531735.png)
1-[4-(3-Aminopyrrolidine-1-carbonyl)phenyl]ethan-1-one
Vue d'ensemble
Description
The compound “1-[4-(3-Aminopyrrolidine-1-carbonyl)phenyl]ethan-1-one” contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through various methods. One common method involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring in the compound contributes to its three-dimensional structure due to the non-planarity of the ring . The spatial orientation of substituents can lead to different biological profiles of drug candidates .Applications De Recherche Scientifique
Enantioselective Catalysis
Studies have shown the use of amino alcohols derived from pyrrolidine in enantioselective catalysis. For instance, a series of o-xylylene-type 1,4-amino alcohols synthesized from (R)-1-phenylethylamine were used as chiral ligands for the enantioselective addition of diethylzinc to benzaldehyde, leading to high enantioselectivity outcomes (Asami et al., 2015). This indicates the potential of similar compounds in asymmetric synthesis, enhancing the production of chiral molecules with high selectivity.
Synthesis of Substituted Pyrrolines
The transformation of N-vinylpyrrolidin-2-One into substituted 1-pyrrolines through a 3-aminopropyl carbanion equivalent highlights innovative methods in synthesizing heterocyclic compounds. Such methodologies could be applied in the development of pharmaceuticals and materials science (Sorgi et al., 2003).
Ligand Development for Asymmetric Reactions
Pyrrolidine-based amino alcohols have been utilized as novel ligands in the enantioselective alkylation of benzaldehyde, showcasing the role of such compounds in facilitating asymmetric synthesis processes. The nature of the ligand significantly affects the reaction's outcome, illustrating the importance of ligand design in catalysis (Gonsalves et al., 2003).
Formation of Amino-Carbonyl Complexes
The interaction of amino-alcohols with palladium(II) complexes to form stable carbamoyl complexes serves as a key step in synthesizing cyclic carbamates, which are valuable in various chemical industries. This research highlights the complex interplay between organometallic catalysts and organic substrates in creating functionalized molecules (Giannoccaro et al., 2008).
Propriétés
IUPAC Name |
1-[4-(3-aminopyrrolidine-1-carbonyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9(16)10-2-4-11(5-3-10)13(17)15-7-6-12(14)8-15/h2-5,12H,6-8,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIOGNWPDIATQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Aminopyrrolidine-1-carbonyl)phenyl]ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



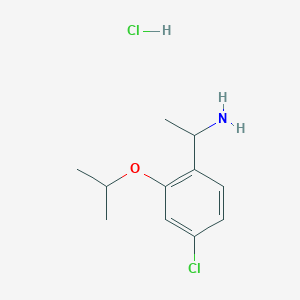
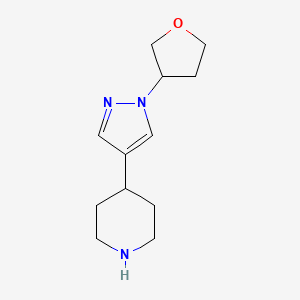
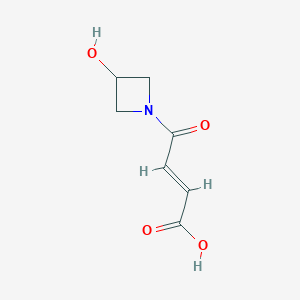

![1-({[(2,4-Difluorophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1531659.png)
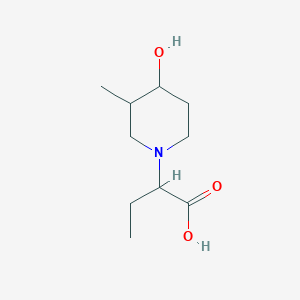
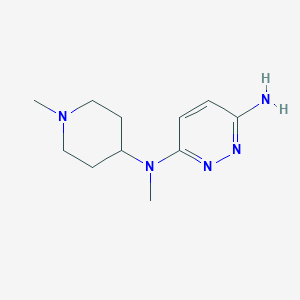
![trans-2-[(Propan-2-yl)amino]cyclobutan-1-ol](/img/structure/B1531665.png)
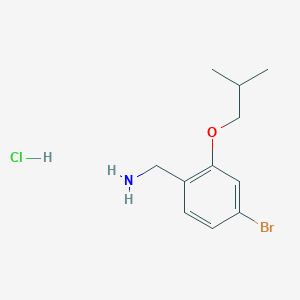
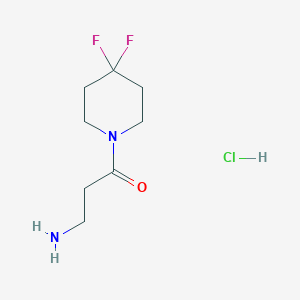
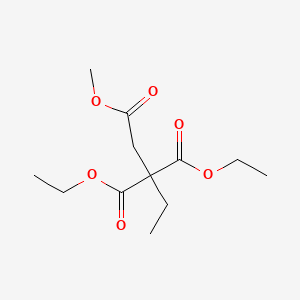
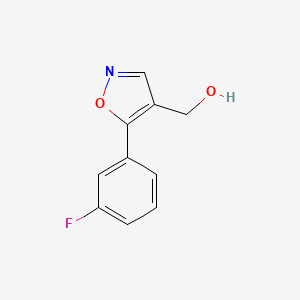
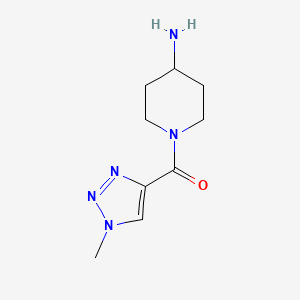
![12-Propyl-1,4-dioxa-9,12-diazadispiro[4.2.5.2]pentadecan-13-one](/img/structure/B1531676.png)